

comparative study of tungsten sulfate vs molybdenum sulfate catalytic performance

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Compound of Interest

Compound Name: Molybdenum sulfate

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A comparative analysis of the catalytic performance of tungsten and molybdenum-based catalysts reveals distinct advantages and applications for each, primarily centering on their sulfide and oxide forms, which are crucial in various industrial processes. While direct comparisons of pure "tungsten sulfate" and "**molybdenum sulfate**" are less common in catalytic literature, the performance of their sulfide and oxide derivatives, often promoted with cobalt or nickel, is extensively studied, particularly in hydrodesulfurization (HDS), hydrodenitrogenation (HDN), and oxidative desulfurization (ODS).

Catalytic Performance in Hydrodesulfurization (HDS)

In HDS, the primary goal is the removal of sulfur from petroleum feedstocks. Both molybdenum and tungsten sulfides are effective catalysts for this process, often used with cobalt or nickel promoters. The catalytic activity is largely attributed to the layered structure of MoS_2 and WS_2 .

A study comparing a bulk NiMoW catalyst with a supported NiMo/ Al_2O_3 catalyst in the HDS of dibenzothiophene (DBT) demonstrated the superior performance of the mixed-metal bulk catalyst. The rate constant for the bulk NiMoW catalyst was found to be twice as high as that of the supported NiMo/ Al_2O_3 catalyst at 240 °C^[1]. The enhanced activity of the bulk catalyst is attributed to a larger amount of Ni present in the active NiMo(W)S phase^[1].

Further investigations into unsupported Ni-Mo-W catalysts have shown that the atomic ratio of the active metals significantly influences HDS and HDN activities. Bimetallic Ni_1Mo_1 and Ni_1W_1

catalysts both exhibit higher HDS activity than a reference supported catalyst, with the Ni_1Mo_1 catalyst being 1.5 times more active[2]. Interestingly, almost all mixed NiMoW catalysts showed higher HDS activity than the supported reference[2]. For HDN, however, the performance is more varied, with only specific Ni/Mo/W ratios showing superior activity to the reference catalyst[2].

Table 1: Comparison of Catalytic Activity in Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN)

Catalyst	Reaction	Key Performance Metric	Reference
Bulk NiMoW	HDS of Dibenzothiophene	Rate constant 2x higher than supported NiMo/Al ₂ O ₃ at 240 °C	[1]
Unsupported c-Ni ₁ Mo ₁	HDS of Straight-run Vacuum Gasoil	1.5 times higher activity than supported reference	[2]
Unsupported c-Ni ₁ W ₁	HDS of Straight-run Vacuum Gasoil	Slightly more active than supported reference	[2]
Unsupported c-Ni ₁ Mo _{0.25} W _{0.75}	HDN of Straight-run Vacuum Gasoil	Superior activity to supported reference	[2]
Unsupported c-Ni ₁ Mo _{0.25} W _{0.5}	HDN of Straight-run Vacuum Gasoil	Superior activity to supported reference	[2]

Catalytic Performance in Oxidative Desulfurization (ODS)

In ODS, tungsten-based catalysts have shown high efficiency. A study on tungsten oxide catalysts for the ODS of dibenzothiophene compounds using H₂O₂ as the oxidizing agent found that the catalytic performance is highly dependent on the tungsten loading[3]. Catalysts with intermediate tungsten loadings (W13 and W17) exhibited the best performance, achieving nearly 100% conversion to DBT-sulfone[3]. The activity is linked to the surface species, with a

higher quantity of WO_6 species leading to better ODS activity compared to those with predominantly WO_4 species[3].

Experimental Protocols

Preparation of Unsupported Ni-Mo-W HDS Catalysts

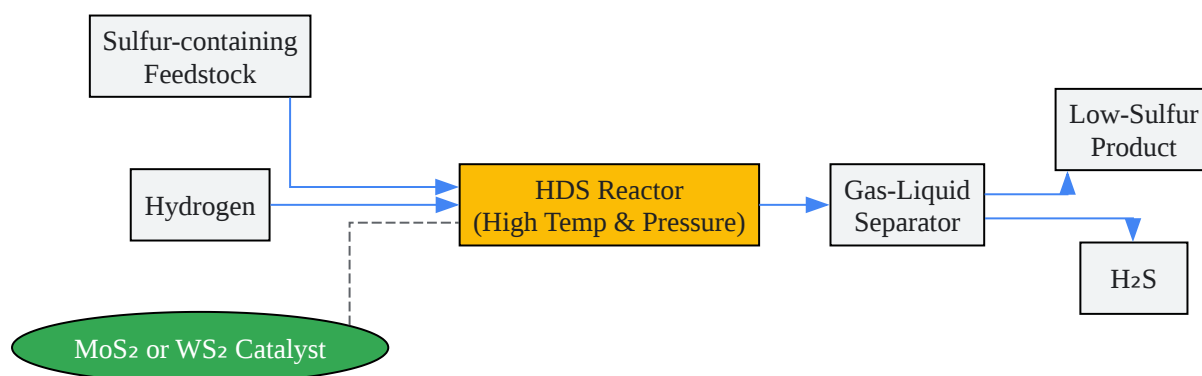
A method for preparing granular unsupported Ni-Mo-W hydrotreating catalysts involves the plasticizing of a Ni-Mo-W precursor with aluminum hydroxide, followed by granulation and drying[2]. The precursors can be synthesized via various methods, including the in situ decomposition of ammonium thiometallates[4]. The catalysts are then typically sulfided using a liquid-phase procedure before being tested in a reactor[2].

Oxidative Desulfurization (ODS) Reaction Setup

A typical ODS experiment is carried out in a glass batch reactor at a controlled temperature (e.g., 60 °C) and atmospheric pressure. The model fuel, catalyst, and an oxidizing agent (e.g., H_2O_2) are mixed and stirred vigorously. The progress of the reaction is monitored by analyzing samples using gas chromatography[3].

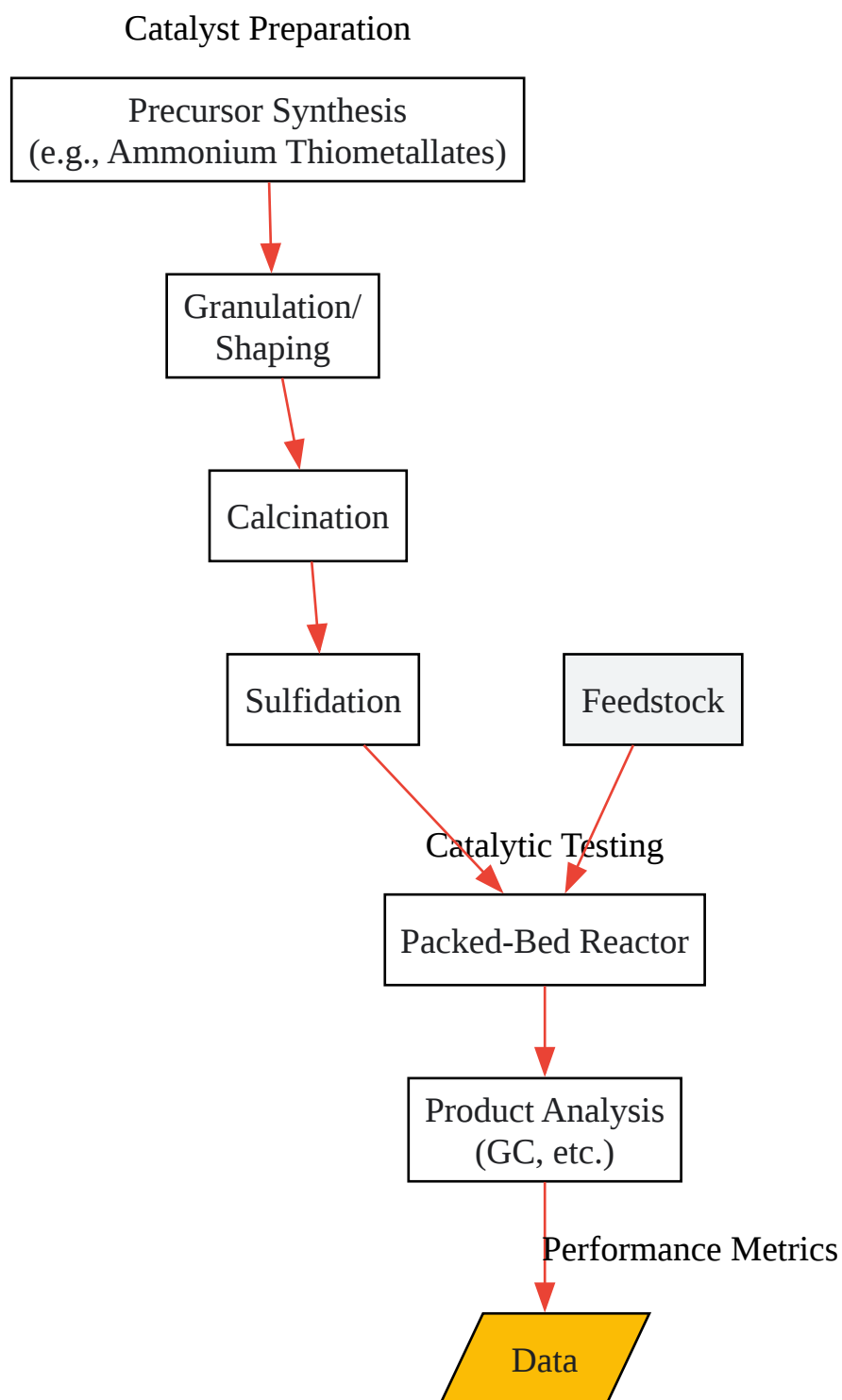
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general hydrodesulfurization process and a typical experimental workflow for catalyst testing.



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Caption: Generalized workflow for the hydrodesulfurization (HDS) process.



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Caption: Experimental workflow for catalyst synthesis and performance evaluation.

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